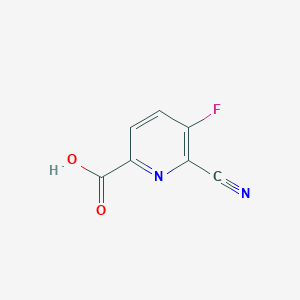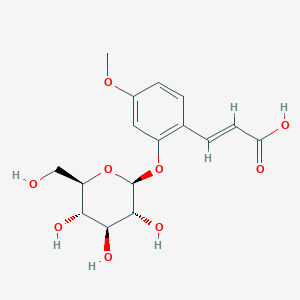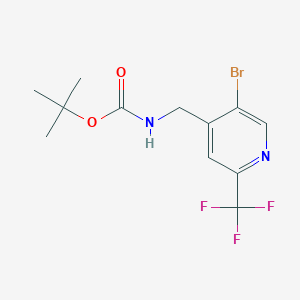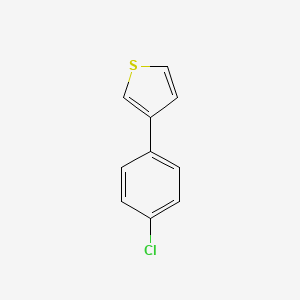
2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid typically involves the protection of azetidine with a tert-butoxycarbonyl (Boc) group followed by the introduction of an acetic acid moiety. One common method involves the reaction of azetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected azetidine. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected azetidine ring can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: The major products are typically substituted azetidine derivatives.
Deprotection Reactions: The major product is the free amine form of azetidine.
Wissenschaftliche Forschungsanwendungen
2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The Boc group provides steric protection, allowing the azetidine ring to interact with target molecules without undergoing unwanted side reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: Similar structure but with different substitution patterns on the azetidine ring.
1-Boc-3-azetidinecarboxylic acid: Another Boc-protected azetidine derivative with a carboxylic acid group.
Eigenschaften
Molekularformel |
C10H17NO4 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-1-yl]acetic acid |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)7-4-11(5-7)6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
NBDXTUGXAKNCQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CN(C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B13917272.png)
![N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13917276.png)


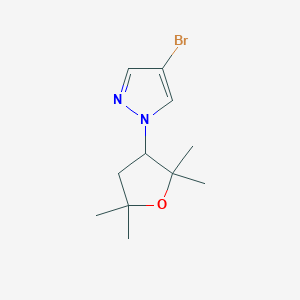
![N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide](/img/structure/B13917289.png)

![Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13917300.png)

![B-(7,7-Dimethyl-7H-benzo[c]fluoren-9-yl)boronic acid](/img/structure/B13917303.png)
